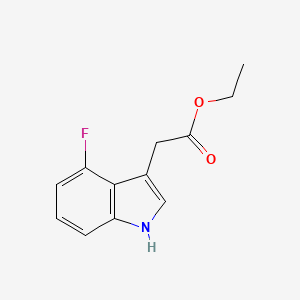

Ethyl 4-Fluoroindole-3-acetate

Description

Structure

3D Structure

Properties

CAS No. |

919295-78-6 |

|---|---|

Molecular Formula |

C12H12FNO2 |

Molecular Weight |

221.23 g/mol |

IUPAC Name |

ethyl 2-(4-fluoro-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H12FNO2/c1-2-16-11(15)6-8-7-14-10-5-3-4-9(13)12(8)10/h3-5,7,14H,2,6H2,1H3 |

InChI Key |

PYSOOGMMVSEHLW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=CNC2=C1C(=CC=C2)F |

Canonical SMILES |

CCOC(=O)CC1=CNC2=C1C(=CC=C2)F |

Origin of Product |

United States |

General Academic Context and Significance of Ethyl 4 Fluoroindole 3 Acetate

Significance within Contemporary Indole (B1671886) Chemistry Research

The indole nucleus is a fundamental heterocyclic structure found in numerous biologically active compounds, including natural products and pharmaceuticals. ontosight.ai Its derivatives are central to medicinal chemistry and drug discovery. nih.gov Ethyl 4-fluoroindole-3-acetate, as a member of this family, is a valuable compound in research and development, particularly in the synthesis of novel drug candidates. chemimpex.com The presence of the ester functional group and the fluorine atom at a specific position on the indole ring allows for diverse chemical modifications, making it a key building block in organic synthesis for creating complex molecular architectures. chemimpex.com

Role of Fluorine Substitution in Indole Derivatives and Analogues

The introduction of fluorine into organic molecules, particularly into heterocyclic frameworks like indole, is a widely used strategy in medicinal chemistry to modulate molecular properties. Fluorine's high electronegativity can significantly alter a compound's electronic properties, which in turn influences its reactivity, stability, and interactions with biological targets. ontosight.ai

Specifically, fluorine substitution in indole systems can lead to:

Altered Basicity: Fluorination can decrease the basicity of nitrogen-containing heterocycles, which can improve a drug's bioavailability by enhancing membrane permeation.

Increased Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, leading to a longer biological half-life.

Modified Lipophilicity: Fluorine substitution can increase a compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets like enzymes and receptors. nih.gov

Research has shown that the position of the fluorine atom on the indole ring is crucial. For instance, 4- and 7-fluoroindole-3-acetic acids exhibit different spectral properties compared to other fluorinated and non-fluorinated analogues. researchgate.net This highlights the position-dependent influence of fluorine on the molecule's behavior.

Historical and Current Research Trajectories of Indole-3-acetate (B1200044) Analogues

Indole-3-acetic acid (IAA) is a well-known plant hormone (auxin) that plays a crucial role in plant growth and development. oup.comnih.govfrontiersin.org This natural role has spurred extensive research into its analogues for various applications.

Historically, research focused on understanding the structure-activity relationships of IAA and its derivatives to develop synthetic plant growth regulators. tandfonline.comgoogle.com This led to the synthesis of numerous halogenated indole-3-acetic acids, including chloro- and fluoro-substituted versions. tandfonline.comgoogle.com

Current research has expanded beyond agricultural applications. Indole-3-acetate analogues are now investigated for their potential in medicine. For example, they are being explored as:

Anticancer agents: Some indole derivatives act as tubulin polymerization inhibitors, interfering with cell division in cancer cells. nih.gov

Neuropharmacological agents: Due to their structural similarity to neurotransmitters like serotonin, indole derivatives are studied for their potential in treating neurological disorders. nih.govchemimpex.com

Antimicrobial agents: The indole scaffold is a component of various compounds with antibacterial and antifungal properties. rjptonline.org

The development of efficient synthetic methods for creating diverse indole-3-acetate analogues remains an active area of research. researchgate.netgoogle.com This includes methods for introducing substituents like fluorine at specific positions to fine-tune the molecule's properties for a desired application.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂FNO₂ | vulcanchem.com |

| Molecular Weight | Not available in search results | |

| Appearance | Not available in search results | |

| Melting Point | Not available in search results | |

| Boiling Point | Not available in search results |

Table 2: Related Indole Compounds and their Significance

| Compound Name | Key Features/Significance | Reference |

| 4-Fluoroindole-3-acetic acid | Intermediate in pharmaceutical synthesis, used in plant growth regulators. | chemimpex.com |

| Indole-3-acetic acid (IAA) | Natural plant auxin, a key signaling molecule in plant development. | oup.comnih.govfrontiersin.org |

| Ethyl 4-Bromo-7-fluoroindole-3-acetate | A structurally related halogenated indole-3-acetate. | accelachem.com |

| 5-Fluoroindole (B109304) | Building block for more complex fluorinated indole derivatives. | fujifilm.com |

| 4-Chloroindole-3-acetic acid | A halogenated auxin analogue with applications in agriculture. | tandfonline.comgoogle.com |

Advanced Analytical Characterization in Research of Ethyl 4 Fluoroindole 3 Acetate

Chromatographic and Separation Methods for Purity and Analysis

Microextraction and Solid-Phase Extraction Techniques for Sample Preparation

In the analysis of Ethyl 4-Fluoroindole-3-acetate and related indole (B1671886) derivatives, meticulous sample preparation is a prerequisite for accurate and sensitive detection. Microextraction and Solid-Phase Extraction (SPE) are principal techniques employed to isolate and concentrate the analyte from complex matrices, thereby minimizing interference and enhancing analytical signals.

Solid-Phase Extraction is a highly effective method for purifying samples containing indole derivatives. tandfonline.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. For compounds like this compound, reversed-phase SPE cartridges, such as C18, are commonly used due to the compound's moderate polarity. tandfonline.com This single-step cleanup procedure is often sufficient prior to analysis by liquid chromatography-mass spectrometry (LC-MS). tandfonline.com

Dispersive solid-phase extraction (d-SPE), a variation of SPE, has also been effectively utilized. This technique involves mixing the sorbent directly with the sample solution, providing a larger surface area for interaction and potentially faster extraction times.

Table 1: Typical Parameters for Solid-Phase Extraction of Indole Derivatives

| Parameter | Description | Example |

|---|---|---|

| SPE Sorbent | Stationary phase material that retains the analyte. | C18 (Hydrophilic-Lipophilic Balance - HLB) |

| Conditioning Solvent | Activates the sorbent for sample loading. | Methanol |

| Equilibration Solvent | Primes the sorbent with a solvent similar to the sample matrix. | Water |

| Wash Solvent | Removes interfering compounds. | Water, low-concentration organic solvent mixtures |

| Elution Solvent | Recovers the analyte from the sorbent. | Acetonitrile, Methanol, Ethyl Acetate (B1210297) sigmaaldrich.com |

Solid-phase microextraction (SPME) is another valuable technique that integrates sampling, extraction, and concentration into a single step. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, where analytes partition onto the fiber. This solvent-free method is efficient for preparing samples for gas chromatography (GC) analysis.

Mass Spectrometry Applications for Molecular Mass and Fragmentation

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound, providing precise information on its molecular weight and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. uvic.cauni-goettingen.de In positive ion mode, the compound readily forms a protonated molecule, [M+H]⁺. Depending on the solvent system and additives used, other adduct ions such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts may also be observed. uni-hannover.de The ESI-MS spectrum provides the initial confirmation of the molecular weight of the compound. For this compound (molecular formula C₁₂H₁₂FNO₂), the expected mass for the protonated molecule would be approximately m/z 222.09.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and distinguishing it from other compounds with the same nominal mass. nih.govmdpi.com Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically with an error of less than 5 parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of the molecular formula. LC-HRMS is particularly valuable for identifying unknown metabolites and impurities in complex samples. nih.gov

Table 2: Theoretical HRMS Data for this compound (C₁₂H₁₂FNO₂)

| Ion Formula | Ion Type | Calculated Mass (m/z) |

|---|---|---|

| C₁₂H₁₃FNO₂⁺ | [M+H]⁺ | 222.0925 |

| C₁₂H₁₂FNNaO₂⁺ | [M+Na]⁺ | 244.0744 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a compound by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 222.09) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

For indole-3-acetic acid derivatives, a characteristic and often highly abundant fragment ion is the quinolinium ion at m/z 130, which results from the loss of the side chain. tandfonline.comnih.govjabonline.in The fragmentation of the ethyl acetate group can also be observed. The presence of the fluorine atom on the indole ring will influence the mass of any fragments containing the aromatic system. The analysis of these specific fragmentation pathways provides definitive structural confirmation. scirp.orgresearchgate.net

Table 3: Predicted MS/MS Fragmentation for Protonated this compound ([M+H]⁺, m/z 222.09)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 222.09 | 176.08 | C₂H₅OH (Ethanol) | 4-Fluoroindole-3-acetic acid ion |

| 222.09 | 148.05 | C₂H₅O₂C (Carboethoxy group) | 4-Fluoro-3-methylindole ion |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

The process involves growing a suitable single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. The resulting crystal structure provides the ultimate proof of the compound's constitution and can reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the physical properties of the solid.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid |

| Ethyl Acetate |

| Methanol |

| Acetonitrile |

| Water |

Exploration of Biological Roles and Interactions Non Human, in Vitro/molecular Perspective

Plant Physiology and Auxin Mimicry Studies

Ethyl 4-Fluoroindole-3-acetate belongs to the family of indole-containing compounds, which are recognized for their auxin-like properties. Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development. frontiersin.org

While direct studies on this compound are limited, research on analogous fluorinated indole (B1671886) auxins provides significant insight into its expected biological activity. For instance, studies on 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA), a related fluorinated auxin, have demonstrated potent effects on plant growth. nih.gov

In bioassays, 4-CF3-IAA showed strong activity in promoting root formation in black gram cuttings. nih.govjst.go.jp This suggests that fluorination at the 4-position of the indole ring can confer significant auxin activity. However, the effects can be species- and tissue-dependent. For example, while 4-CF3-IAA was a strong promoter of root formation, it exhibited weaker activity in promoting hypocotyl growth in Chinese cabbage compared to other analogs like 4-methylindole-3-acetic acid (4-CH3-IAA) and 4-chloroindole-3-acetic acid (4-Cl-IAA). nih.gov

These findings indicate that this compound is likely to exhibit auxin-like growth regulatory effects, such as influencing root initiation and cell elongation, though its specific activity profile would require direct empirical investigation.

Table 1: Comparative Auxin-like Activities of 4-Substituted Indole-3-Acetic Acid Analogs

| Compound | Activity in Black Gram (Root Formation) | Activity in Chinese Cabbage (Hypocotyl Growth) |

|---|---|---|

| 4-CF3-IAA | Strong | Weaker than 4-CH3-IAA and 4-Cl-IAA |

| 4-CH3-IAA | Weak | Strong |

| 4-Cl-IAA | Data not specified | Strong |

The molecular mechanism of auxin action is well-characterized and provides a framework for understanding how this compound would function at a cellular level. The primary auxin signaling pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) F-box proteins, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. nih.gov

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the transcription of auxin-responsive genes. researchgate.net When an auxin molecule like this compound is present, it acts as a molecular "glue," promoting the formation of a co-receptor complex between a TIR1/AFB protein and an Aux/IAA repressor. nih.govnih.gov This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. youtube.comyoutube.com The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to regulate the expression of genes that drive auxin-mediated physiological responses, such as cell elongation and division. researchgate.net

Biochemical Probe Applications

The specific chemical structure of this compound makes it a candidate for use as a biochemical probe in various experimental systems.

Indole-3-acetic acid (IAA) and its derivatives are known substrates for peroxidases, a class of enzymes involved in a wide range of physiological processes, including the regulation of auxin levels in plants. nih.govcibtech.org The oxidative decarboxylation of IAA by peroxidases is a key reaction in controlling the hormone's concentration in vivo. portlandpress.com

The interaction between IAA and horseradish peroxidase (HRP) has been studied in detail, revealing specific binding sites and a mechanism that involves the formation of a ternary complex with oxygen. nih.govtandfonline.com The fluorine atom in this compound could serve as a useful label or structural modification for probing these interactions. For instance, fluorinated substrates can alter enzyme kinetics or be used in imaging studies. The use of 6-fluoroindole (B127801) has been shown to enhance the signal in fluorescent assays for toluene (B28343) dioxygenase, suggesting that fluorinated indoles can be valuable tools for developing sensitive enzyme assays. nih.gov

Recent research has identified indole-containing compounds as a promising scaffold for developing ligands for the relaxin family peptide receptors 3 and 4 (RXFP3 and RXFP4). ucl.ac.uk These G protein-coupled receptors are involved in various physiological processes. Until recently, ligands for these receptors were primarily restricted to endogenous peptides. nih.gov

The discovery of small molecule, nonpeptide dual agonists for RXFP3/4 has opened new avenues for research. nih.gov Structure-activity relationship studies of indole-containing amidinohydrazones have identified potent dual agonists with high selectivity for RXFP3/4 over other relaxin receptors like RXFP1. nih.govacs.org These studies highlight the importance of the indole core in receptor binding and activation. researchgate.net Given its indole structure, this compound could be investigated as a potential ligand or a starting point for the design of more selective probes for studying RXFP3 and RXFP4 function.

Antimicrobial and Antivirulence Activity Research

The indole moiety is a common feature in molecules with antimicrobial properties. Various indole derivatives have been shown to possess activity against a range of bacterial and fungal pathogens. rjptonline.orgturkjps.org

Research has demonstrated that fluorinated indoles, in particular, can exhibit significant antimicrobial and antivirulence properties. bohrium.com For example, compounds like 5-fluoroindole (B109304) and 6-fluoroindole have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in pathogens like Serratia marcescens. researchgate.netnih.gov

Furthermore, studies on Pseudomonas aeruginosa have identified 7-fluoroindole (B1333265) as a compound that inhibits biofilm formation and reduces the production of several QS-regulated virulence factors without inhibiting bacterial growth, which is a key characteristic of an antivirulence agent. researchgate.netnih.gov These findings suggest that this compound may possess similar antivirulence or antimicrobial properties, making it a compound of interest for further investigation in the context of infectious diseases.

Table 2: Investigated Biological Activities of Various Fluoroindole Derivatives

| Compound | Organism | Observed Effect |

|---|---|---|

| 5-Fluoroindole | Serratia marcescens | Antimicrobial activity, Inhibition of prodigiosin (B1679158) production |

| 6-Fluoroindole | Serratia marcescens | Inhibition of prodigiosin production, biofilm formation, and virulence factors |

| 7-Fluoroindole | Pseudomonas aeruginosa | Inhibition of biofilm formation and virulence factors (antivirulence) |

In Vitro Antibacterial Efficacy of Fluoroindole Derivatives

The antibacterial potential of fluoroindole derivatives has been a subject of significant scientific investigation. In vitro studies have demonstrated that these compounds can exhibit notable activity against various bacterial strains. Research into newly synthesized fluoro-indole derivatives has revealed that their efficacy is influenced by their chemical structure, particularly the position and nature of substituent groups on the indole ring. rjptonline.org

One study focused on a series of 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivatives, which were evaluated for their in vitro antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). rjptonline.org The agar (B569324) diffusion method was employed to determine the zones of inhibition at concentrations of 50µg/ml and 100µg/ml. The results indicated that specific derivatives, particularly those possessing an electron-withdrawing group at the meta or para position of a phenyl ring, demonstrated enhanced antibacterial effects. rjptonline.org Among the tested compounds, derivatives labeled 6f, 6i, and 6k were identified as the most potent against both microorganisms. rjptonline.org This suggests that the strategic placement of electron-withdrawing groups on the fluoroindole scaffold is a key factor in augmenting their antibacterial properties.

| Compound | Target Microorganism | Concentration | Observed Effect |

|---|---|---|---|

| Fluoroindole Derivative (6f) | Staphylococcus aureus, Escherichia coli | 50µg/ml & 100µg/ml | Potent antibacterial activity |

| Fluoroindole Derivative (6i) | Staphylococcus aureus, Escherichia coli | 50µg/ml & 100µg/ml | Potent antibacterial activity |

| Fluoroindole Derivative (6k) | Staphylococcus aureus, Escherichia coli | 50µg/ml & 100µg/ml | Potent antibacterial activity |

Antiviral Properties of Indole-based Scaffolds

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities, including significant antiviral properties. nih.gov Indole derivatives have the unique ability to mimic peptide structures and bind to various enzymes, which has led to the development of several antiviral drugs. nih.gov The antiviral mechanisms of these compounds are varied and target different stages of the viral life cycle.

Research has identified several key mechanisms through which indole-based compounds exert their antiviral effects:

Entry and Fusion Inhibition : Some indole derivatives, such as Arbidol, function by preventing the virus from entering and fusing with host cells. This broad-spectrum activity is effective against viruses like influenza and SARS. nih.gov

Reverse Transcriptase Inhibition : Indole derivatives have been developed as reverse transcriptase inhibitors (RTIs), a critical class of drugs used in the treatment of HIV. nih.gov

Integrase Inhibition : These compounds can also act as integrase inhibitors, preventing the viral DNA from being incorporated into the host genome. nih.gov

Protease Inhibition : The inhibition of viral proteases is another mechanism, disrupting the processing of viral proteins necessary for producing mature, infectious virus particles. nih.govresearchgate.net

Polymerase Inhibition : Some indole-containing drugs, like Remdesivir, act as RNA-dependent RNA polymerase (RdRp) inhibitors, terminating viral replication by being incorporated into the viral RNA chain. mdpi.com

| Indole-Based Compound Class/Example | Viral Target/Mechanism | Target Virus (Example) |

|---|---|---|

| Arbidol | Entry and Fusion Inhibitor | Influenza, SARS |

| Delavirdine | Reverse Transcriptase Inhibitor | HIV |

| Indole-based Ferulic Acid Derivatives | Inhibition of SARS-CoV-2 genomic copies | SARS-CoV-2 |

| Remdesivir | RNA-dependent RNA polymerase (RdRp) Inhibitor | Ebola virus, SARS-CoV-2 |

Antivirulence Mechanisms in Microbial Pathogens and Biofilm Formation Inhibition

Beyond direct antimicrobial activity, indole derivatives, including fluoroindoles, have demonstrated significant antivirulence properties by disrupting bacterial communication and inhibiting the formation of biofilms. bohrium.comnih.govnih.gov These compounds often act as signaling molecules that interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. bohrium.comnih.govnih.gov

A study investigating the effects of 51 different indole derivatives on Serratia marcescens, an opportunistic pathogen, revealed that several fluorinated indoles are potent inhibitors of QS-regulated processes. bohrium.comnih.govnih.gov Specifically, compounds like 5-fluoroindole and 6-fluoroindole were shown to dose-dependently suppress the production of prodigiosin (a characteristic red pigment and virulence factor), inhibit biofilm formation, and reduce both swimming and swarming motilities. bohrium.comnih.gov

Further investigation into the mechanisms of 6-fluoroindole and 7-methylindole (B51510) showed they effectively suppressed the secretion of virulence factors such as proteases and lipases, and inhibited the production of extracellular polymeric substances (EPS), which are crucial for the structural integrity of biofilms. bohrium.comnih.gov The disruption of QS was confirmed in assays using Chromobacterium violaceum. bohrium.comnih.gov Gene expression analysis using qRT-PCR confirmed that 6-fluoroindole represses key genes involved in biofilm formation, prodigiosin production, and quorum sensing. bohrium.com This approach of targeting virulence rather than bacterial viability is considered a promising strategy to combat antibiotic-resistant pathogens. nih.govresearchgate.net

| Indole Derivative | Bacterial Target | Inhibited Virulence Factor/Process | Mechanism |

|---|---|---|---|

| 5-Fluoroindole | Serratia marcescens | Prodigiosin production, Biofilm formation, Motility | Quorum Sensing Interference |

| 6-Fluoroindole | Serratia marcescens | Prodigiosin, Biofilm, Motility, Protease, Lipase, EPS | Quorum Sensing Interference, Gene Repression |

| 7-Fluoroindole | Serratia marcescens | Prodigiosin production, Biofilm formation, Motility | Quorum Sensing Interference |

| 7-hydroxyindole | Acinetobacter baumannii | Biofilm formation, Mature biofilm eradication | Reduction in expression of abaI and abaR genes |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Fluoroindole-3-acetates

The synthesis of fluorinated indoles, including fluoroindole-3-acetates, is a critical area for development. While classic methods like the Fischer indole (B1671886) synthesis are foundational, future research is directed towards creating more efficient, scalable, and environmentally benign processes. nih.govresearchgate.net Key areas of focus include:

Metal-Free Catalysis: Developing novel metal-free synthetic routes is a significant goal to reduce cost and toxicity. An oxidative-dearomatization approach has been described for accessing fluorinated indoles from anilines without the need for metal catalysts. nih.gov

Direct C-H Fluorination: Methods for the direct fluorination of the indole ring are of great interest as they reduce the need for pre-functionalized starting materials. researchgate.net While electrophilic fluorination is a known strategy, improving selectivity and utilizing less hazardous fluorinating agents remain active areas of research.

Flow Chemistry: Implementing flow chemistry processes can offer better control over reaction parameters, improve safety for potentially hazardous reactions (like fluorination), and facilitate easier scaling.

Biocatalysis: The use of enzymes to catalyze the synthesis of fluorinated intermediates or the final indole structure could provide high selectivity under mild, aqueous conditions, representing a highly sustainable approach.

These advancements aim to make valuable compounds like Ethyl 4-Fluoroindole-3-acetate more accessible for research and development.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Metal-Free Catalysis | Reduced cost, lower toxicity, simplified purification. | Development of new organic oxidants and reaction pathways. nih.gov |

| Direct C-H Fluorination | Increased atom economy, fewer synthetic steps. | Enhancing regioselectivity, exploring novel fluorinating agents. researchgate.net |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reactor design and reaction conditions. |

| Biocatalysis | High stereoselectivity, mild conditions, green chemistry. | Enzyme discovery and engineering for fluoro-compounds. |

Advanced Mechanistic Elucidations for Complex Chemical Transformations

A profound understanding of reaction mechanisms is essential for optimizing existing synthetic methods and inventing new ones. For fluoroindole-3-acetates, this involves studying how the fluorine substituent influences key chemical transformations.

The Fischer Indole Synthesis is a cornerstone for creating the indole nucleus and its mechanism has been studied extensively. researchgate.net It generally proceeds through the following key steps:

Formation of a phenylhydrazone from a phenylhydrazine (B124118) and an aldehyde or ketone.

Acid-catalyzed tautomerization to an enehydrazine intermediate.

A researchgate.netresearchgate.net-sigmatropic rearrangement (the key step). youtube.com

Loss of ammonia (B1221849) and subsequent rearomatization to form the indole ring. youtube.com

Future mechanistic studies could use computational modeling and advanced spectroscopic techniques to elucidate:

Fluorine's Electronic Influence: Quantifying how the electron-withdrawing nature of the fluorine atom at the C4 position affects the rate and regioselectivity of the researchgate.netresearchgate.net-sigmatropic rearrangement.

Reaction Intermediates: Isolating or detecting transient intermediates in both the synthesis and subsequent reactions of fluoroindoles to provide direct evidence for proposed pathways. researchgate.net

Electrophilic Substitution: Understanding how the fluorine atom directs further functionalization on both the benzene (B151609) and pyrrole (B145914) rings of the indole scaffold.

These advanced mechanistic insights will enable chemists to predict reaction outcomes more accurately and design more rational and efficient syntheses. bohrium.com

Innovative Applications as Biochemical Tools and Research Probes

The unique properties of the fluorine atom make fluorinated indoles, such as analogues of this compound, highly valuable as specialized tools in biochemical and medical research. The fluorine atom is virtually absent in biological systems, providing a clean background for detection. ehu.es

¹⁹F NMR Probes: Fluorinated tryptophan analogues, which share the core indole structure, can be incorporated into proteins. The ¹⁹F NMR chemical shift is extremely sensitive to the local chemical environment. ehu.es This allows researchers to monitor protein conformational changes, folding dynamics, and ligand binding events with high precision. ehu.esnih.gov By replacing a native tryptophan with a 4-fluoro-tryptophan analogue, site-specific information can be obtained about the protein's structure and function. nih.govresearchgate.net

Fluorescent Probes: Certain fluorinated tryptophan analogues exhibit altered photophysical properties, including red-shifted fluorescence spectra, which can be exploited to study protein environments and conformational changes. psu.edu

Mass Spectrometry Tags: Fluorinated derivatives can be used in electron-capture negative ionization mass spectrometry to achieve highly sensitive quantification of endogenous indole metabolites. nih.gov

The application of this compound and its derivatives as research probes offers a powerful, non-invasive window into complex biological processes at the molecular level.

| Application | Technique | Information Gained |

| Protein Structure & Dynamics | ¹⁹F NMR Spectroscopy | Site-specific conformational changes, protein folding, ligand binding. ehu.esnih.gov |

| Protein Environment Studies | Fluorescence Spectroscopy | Changes in local polarity and structure. psu.edu |

| Metabolite Quantification | Mass Spectrometry | Ultrasensitive detection of indole-related molecules in biological samples. nih.gov |

Interdisciplinary Research Integrating Systems Biology and Omics Technologies

To fully understand the biological impact of compounds like this compound, an interdisciplinary approach that combines chemistry with systems biology is essential. "Omics" technologies—genomics, proteomics, and metabolomics—provide a global view of cellular responses to external stimuli.

Proteomics: Label-free quantitative proteomics can be used to analyze the global cellular protein response after treatment with an indole compound. This can reveal which specific pathways are activated or inhibited. For example, proteomic analysis of bacteria exposed to indole-3-acetic acid has been used to elucidate its degradation pathways and the cell's adaptive responses. nih.gov A similar approach could map the cellular targets of this compound.

Metabolomics: This technology profiles a wide range of small-molecule metabolites in a biological system. Targeted metabolomics has been used to analyze the metabolic diversity of bacterial indole derivatives in the gut microbiome. nih.govresearchgate.net This approach could be used to understand how this compound is metabolized and how it perturbs endogenous metabolic networks in human cells or disease models. mdpi.commdpi.com

Phosphoproteomics: As protein phosphorylation is a key regulatory mechanism in cell signaling, phosphoproteomic analysis can reveal how a compound affects signaling networks. This has been used to show that certain chemicals can disrupt plant development by remodeling phosphorylation networks related to indole-3-acetic acid signaling. mdpi.com

Integrating these omics datasets can provide a comprehensive, systems-level understanding of the mechanism of action of fluorinated indoles, accelerating their development as therapeutic agents or research tools.

| Omics Technology | Biological Focus | Potential Application for Fluoroindoles |

| Proteomics | Global protein expression levels. | Identifying protein targets and affected cellular pathways. nih.gov |

| Metabolomics | Profile of small-molecule metabolites. | Mapping metabolic fate and impact on cellular metabolism. nih.gov |

| Phosphoproteomics | Protein phosphorylation states. | Elucidating effects on cell signaling cascades. mdpi.com |

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester group (δ ~4.2 ppm for ethyl CH₂, ~1.3 ppm for CH₃) and fluorine-induced deshielding in the indole ring.

- HPLC : Quantifies purity using C18 columns with UV detection (λ = 254 nm).

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (C₁₂H₁₂FNO₂, theoretical 221.23 g/mol) .

Advanced: How can spectral overlaps in NMR or IR be resolved for fluorinated indole derivatives?

Methodological Answer :

For NMR, use deuterated solvents (e.g., DMSO-d₆) to reduce splitting artifacts. 2D NMR (COSY, HSQC) differentiates coupled protons and carbons. In IR, computational frequency scaling (e.g., 0.96 scaling factor for O–H stretches) aligns theoretical and experimental spectra, resolving overlaps in regions like 3400–3550 cm⁻¹ .

Basic: What structural features influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

The fluorine atom at position 4 acts as an electron-withdrawing group, activating the indole ring toward electrophilic substitution at position 5 or 6. The ester group at position 3 enhances solubility in polar aprotic solvents, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

Advanced: How can molecular docking studies predict the bioactivity of this compound derivatives?

Methodological Answer :

Docking simulations (e.g., AutoDock Vina) model interactions between fluorinated indole esters and target proteins (e.g., kinases). Parameters include binding affinity (ΔG), hydrogen-bonding patterns, and steric compatibility. Validation against experimental IC₅₀ values ensures predictive accuracy. For example, fluorine’s electronegativity may enhance binding to hydrophobic pockets .

Basic: What are the known stability issues for this compound under storage conditions?

Methodological Answer :

The compound is sensitive to hydrolysis (ester cleavage) in humid environments. Store desiccated at –20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 1 month) assess degradation via HPLC .

Advanced: How to design degradation studies to identify hydrolytic byproducts?

Methodological Answer :

Use forced degradation in acidic/basic buffers (e.g., 0.1M HCl/NaOH at 50°C) followed by LC-MS/MS to track ester hydrolysis to 4-fluoroindole-3-acetic acid. Isotopic labeling (e.g., D₂O) and kinetic modeling (Arrhenius plots) quantify degradation rates .

Basic: What safety precautions are required when handling this compound?

Methodological Answer :

Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Use fume hoods to avoid inhalation. SDS guidelines recommend ethanol-based decontamination for spills. Toxicity data (e.g., LD₅₀) should be referenced from authoritative databases like NIST .

Advanced: How can QSAR models assess the toxicity of novel fluorinated indole derivatives?

Methodological Answer :

Quantitative Structure-Activity Relationship (QSAR) models (e.g., TOPKAT) use descriptors like logP, molecular weight, and electronegativity to predict toxicity endpoints (e.g., mutagenicity). Training datasets include structurally similar compounds from PubChem or ChEMBL, validated against in vitro assays (e.g., Ames test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.